molecular formula C18H19NOS B1236820 Northiaden S-oxide CAS No. 54262-54-3

Northiaden S-oxide

Cat. No.: B1236820
CAS No.: 54262-54-3
M. Wt: 297.4 g/mol
InChI Key: XBXURVRTJAZSCN-YBEGLDIGSA-N
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Description

S-Oxides are organosulfur compounds characterized by a sulfinyl (S=O) functional group, formed through the oxidation of thioamides, thioethers, or other sulfur-containing precursors. These compounds are pivotal in various biological, pharmaceutical, and industrial contexts due to their reactivity and metabolic roles. This article focuses on these compounds to provide a comparative framework relevant to S-oxide chemistry.

Properties

CAS No.

54262-54-3

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

(3Z)-N-methyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine

InChI

InChI=1S/C18H19NOS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-21(20)18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10-

InChI Key

XBXURVRTJAZSCN-YBEGLDIGSA-N

SMILES

CNCCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31

Synonyms

northiaden S-oxide
northiaden sulfoxide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of S-Oxide Compounds

Compound Parent Structure Metabolic Enzyme Key Pathway/Reactivity Biological/Industrial Role References
Thiobenzamide S-oxide Thioamide FAD-monooxygenase (FMO) Oxidation to sulfene (TBSO₂) → benzamide Drug metabolite (antituberculosis)
Propanethial S-oxide Cysteine sulfoxide Alliinase Volatile release in onions Tear-inducing agent, flavor precursor
Dinitrophenothiazine S-oxide Phenothiazine + NO₂ Synthetic oxidation Bathochromic shift, charge transfer Fluorescent materials
Fonofos oxon Phosphonodithioate Microsomal FMO Desulfuration to oxon Insecticide activation
Ethionamide S-oxide Thioamide EthA (flavin-dependent) Mycolic acid synthesis inhibition Antituberculosis drug

Mechanistic and Analytical Insights

  • Enzymatic Specificity: FAD-containing monooxygenases dominate S-oxide formation in thioamides and phosphonodithioates, while alliinase is specific to plant cysteine sulfoxides .
  • Reactivity Trends : S-Oxides like TBSO and ethionamide S-oxide undergo further oxidation (e.g., to sulfenes or sulfonyl compounds), whereas propanethial S-oxide decomposes into volatile thiosulfinates .
  • Analytical Techniques: LC-HRMS and GC-MS are critical for differentiating volatile (e.g., propanethial S-oxide) and non-volatile S-oxides, though their metabolic correlations remain complex .

Q & A

Q. What experimental approaches are recommended for optimizing the synthesis of Northiaden S-oxide to ensure reproducibility?

To optimize synthesis, researchers should:

  • Identify critical variables (e.g., reaction temperature, solvent polarity, and oxidant concentration) and test their effects using a factorial design .
  • Include control experiments to isolate the impact of each variable (e.g., omitting the oxidant to confirm S-oxidation specificity) .
  • Document procedural details rigorously , including purification methods (e.g., column chromatography) and spectroscopic validation (e.g., NMR, IR) .
  • Cross-validate results with independent replicates to address batch-to-batch variability .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Stability studies should:

  • Simulate conditions (e.g., pH, humidity, light exposure) using controlled chambers and monitor degradation via HPLC or LC-MS .
  • Quantify degradation products using kinetic modeling (e.g., first-order decay equations) to predict shelf-life .
  • Compare stability across solvents (e.g., aqueous vs. organic matrices) to identify optimal storage conditions .

Q. What analytical techniques are most effective for distinguishing this compound from its structural analogs?

  • High-resolution mass spectrometry (HR-MS) and NMR spectroscopy (e.g., ¹³C, ¹H, and 2D COSY) can resolve subtle differences in oxidation states and stereochemistry .
  • X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .
  • Vibrational spectroscopy (e.g., Raman or IR) can identify S=O stretching modes unique to the oxide form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biochemical efficacy of this compound?

SAR studies require:

  • Systematic modification of the parent compound (e.g., substituting functional groups adjacent to the S-oxide moiety) .
  • In vitro assays (e.g., enzyme inhibition or cellular uptake studies) paired with computational docking to correlate structural changes with activity .
  • Multivariate analysis to disentangle synergistic effects of multiple structural variables .

Q. What metabolomics strategies are suitable for tracking this compound’s in vivo transformation pathways?

  • Stable isotope labeling (e.g., ¹³C or ²H) enables tracing of metabolic intermediates via LC-MS/MS .
  • Time-resolved sampling (e.g., plasma, urine, and tissue extracts) coupled with untargeted metabolomics can map biotransformation kinetics .
  • Pathway enrichment analysis (e.g., using KEGG or Reactome databases) identifies affected biological networks .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Re-examine model parameters (e.g., solvent effects, transition-state approximations) in density functional theory (DFT) calculations .
  • Validate computational hypotheses with controlled experiments (e.g., kinetic isotope effects or substituent scrambling) .
  • Benchmark results against analogous S-oxide systems with well-established reactivity profiles .

Q. What methodologies address low reproducibility in this compound’s biological assay outcomes?

  • Standardize assay protocols (e.g., cell passage number, serum batch, and incubation time) .
  • Implement blinding and randomized sample allocation to minimize bias .
  • Use orthogonal assays (e.g., fluorescence-based and colorimetric readouts) to confirm biological activity .

Q. How can researchers assess the ecological toxicity of this compound using non-target organism models?

  • Acute and chronic exposure tests in model species (e.g., Daphnia magna or Danio rerio) under OECD guidelines .
  • Measure biomarkers (e.g., oxidative stress enzymes or genomic instability) via qPCR or ELISA .
  • Compare toxicity thresholds with structurally related compounds to infer mechanistic commonalities .

Methodological Considerations

  • Data Integrity : Use centralized databases (e.g., LabArchives) for raw data storage and version control .
  • Peer Validation : Pre-publish protocols on platforms like *Protocols.io * to solicit feedback before full-scale experimentation .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, as outlined in SDS documents .

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